

Publish Comparison Guide: Mass Spectrometry of (+)-allo-Octopine

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Compound of Interest

Compound Name: (+)-allo-Octopine

Cat. No.: B12320460

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Executive Summary

(+)-allo-Octopine (N²-(L-1-carboxyethyl)-L-arginine) is a reductive condensation product of pyruvate and arginine. It is a stereoisomer of the more common (+)-Octopine (N²-(D-1-carboxyethyl)-L-arginine). In biological contexts—specifically Agrobacterium crown gall tumors and marine invertebrate glycolysis—differentiation between these isomers is critical for accurate metabolic profiling.

Core Insight: Mass spectrometry (MS) alone often yields identical product ion spectra for these diastereomers due to their shared connectivity. Therefore, this guide emphasizes a Chromatography-coupled Mass Spectrometry (LC-MS/MS) workflow. The "performance" comparison below evaluates the resolution of allo-Octopine against its isomers using specific fragmentation channels and retention characteristics.

Structural & Fragmentation Analysis

The fragmentation of **(+)-allo-Octopine** under Electrospray Ionization (ESI) follows pathways dictated by the stability of the guanidino group and the lability of the carboxyl moieties.

Chemical Identity[1]

- Formula: C₉H₁₈N₄O₄
- Monoisotopic Mass: 246.1328 Da
- Precursor Ion [M+H]⁺:m/z 247.14

Comparative Fragmentation Table

The following table compares the theoretical and observed fragment ions of allo-Octopine against its isomer and precursor. Note that while m/z values are identical for the isomers, relative abundance ratios often differ slightly depending on collision energy (CE).

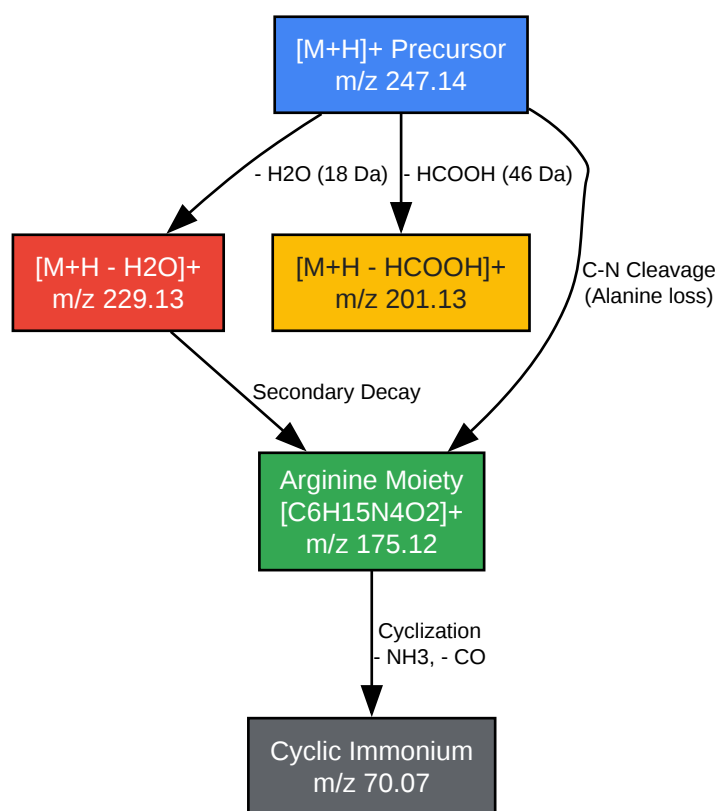
Feature	(+)-allo-Octopine	(+)-Octopine (Isomer)	L-Arginine (Precursor)
Precursor [M+H] ⁺	247.14	247.14	175.12
Primary Fragment (Loss of H ₂ O)	229.13	229.13	157.11
Secondary Fragment (Loss of HCOOH)	201.13	201.13	129.11
Diagnostic Moiety (Arginine fragment)	175.12	175.12	-
Immonium Ion (Proline-like)	70.07	70.07	70.07
Differentiation Factor	Retention Time (RT)	RT + 0.5-1.5 min	Mass Resolution

“

Expert Note: The transition m/z 247.1 → 175.1 corresponds to the cleavage of the C-N bond connecting the alanine and arginine moieties. This is the most robust transition for Quantitation (MRM).

Mechanistic Fragmentation Pathway

The following diagram visualizes the collision-induced dissociation (CID) pathways. The fragmentation is driven by charge localization on the guanidino group, leading to neutral losses of water and formic acid, followed by the cleavage of the propionic acid side chain.



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Figure 1: Proposed ESI-MS/MS fragmentation pathway for **(+)-allo-Octopine**. The cleavage yielding m/z 175.12 is characteristic of the opine class, representing the reversion to the arginine backbone.

Experimental Protocol: Differentiation & Analysis

Since MS spectra are indistinguishable between isomers, this protocol relies on chromatographic resolution coupled with MS detection.

Method: UHPLC-ESI-MS/MS (MRM Mode)

A. Sample Preparation

- Extraction: Homogenize 50 mg tissue in 500 μ L MeOH:H₂O (80:20).
- Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.
- Filtration: Filter supernatant through a 0.22 μ m PTFE membrane.
- Derivatization (Optional but Recommended for GC): For GC-MS, methoximation followed by silylation (MSTFA) is required to resolve isomers effectively [1]. For LC-MS, use native injection.

B. LC-MS Configuration

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 50 mm, 1.8 μ m) or a Chiral Column (e.g., Chirobiotic T) for direct isomer separation.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 0–2 min (5% B), 2–10 min (5% \rightarrow 40% B), 10–12 min (95% B).
- Flow Rate: 0.3 mL/min.

C. Mass Spectrometry Parameters (QQQ)

- Ionization: ESI Positive Mode.
- Capillary Voltage: 3.5 kV.
- Gas Temp: 350°C.
- MRM Transitions:
 - Quantifier: 247.1 \rightarrow 175.1 (CE: 20 eV)
 - Qualifier 1: 247.1 \rightarrow 229.1 (CE: 15 eV)
 - Qualifier 2: 247.1 \rightarrow 70.1 (CE: 35 eV)

D. Self-Validating the Separation

To ensure you are detecting **(+)-allo-Octopine** and not (+)-Octopine:

- Coinjection: Spike the sample with an authentic (+)-Octopine standard.
- Observation: If the peak height increases without splitting, your analyte is Octopine. If a doublet or shoulder appears (resolution), the distinct peak is **(+)-allo-Octopine**.
- Retention Logic: On standard C18 columns, diastereomers often elute with a of 0.2–0.5 min. Chiral columns increase this separation.

References

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- 2. Structural basis for high specificity of octopine binding in the plant pathogen *Agrobacterium tumefaciens* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Publish Comparison Guide: Mass Spectrometry of (+)-allo-Octopine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12320460/docs#publish-comparison-guide-mass-spectrometry-of-allo-octopine]

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